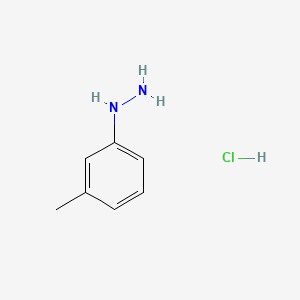

3-Methylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

637-04-7 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

hydron;(3-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |

InChI Key |

SHTBTGXNVWYODU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN.Cl |

Canonical SMILES |

[H+].CC1=CC(=CC=C1)NN.[Cl-] |

Other CAS No. |

637-04-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

(3-Methylphenyl)hydrazine hydrochloride molecular weight and formula

[1][2]

Executive Summary

3-Methylphenylhydrazine hydrochloride , also known as m-tolylhydrazine hydrochloride , is a critical organonitrogen building block used primarily in the synthesis of indole-based heterocycles via the Fischer Indole Synthesis.[1] It serves as a precursor for various pharmaceutical agents, particularly in the development of serotonin receptor agonists (triptans) and other bioactive alkaloids.

Core Data

| Parameter | Value |

| Molecular Formula | C₇H₁₁ClN₂ (or C₇H₁₀N₂[1][2] · HCl) |

| Molecular Weight | 158.63 g/mol |

| CAS Number | 637-04-7 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, methanol; slightly soluble in non-polar solvents |

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Precise characterization is essential for quality control in synthetic workflows. The hydrochloride salt form confers stability to the otherwise oxidation-prone free hydrazine base.[1]

Nomenclature & Identifiers

| Identifier Type | Descriptor |

| IUPAC Name | (3-Methylphenyl)hydrazine hydrochloride |

| Common Synonyms | m-Tolylhydrazine hydrochloride; 3-Hydrazinotoluene HCl |

| SMILES | CC1=CC(=CC=C1)NN.Cl |

| InChI Key | SHTBTGXNVWYODU-UHFFFAOYSA-N |

Physical Properties

| Property | Specification |

| Melting Point | 184–194 °C (Decomposes) |

| Hygroscopicity | High (Store in desiccator) |

| Stability | Sensitive to light and air oxidation; stable as HCl salt under inert atmosphere.[1] |

| Acidity (pKa) | ~5.2 (Conjugate acid of the hydrazine) |

Synthetic Utility: The Fischer Indole Synthesis[1][4][8][9][10]

The primary utility of (3-methylphenyl)hydrazine hydrochloride lies in its ability to form 4- or 6-substituted indoles.[1] When reacted with ketones or aldehydes under acidic conditions, it undergoes the Fischer Indole Synthesis , a cascade reaction involving hydrazone formation, [3,3]-sigmatropic rearrangement, and ammonia elimination.[1][3][4][5]

Regioselectivity Challenges

Using a meta-substituted hydrazine (3-methyl) introduces regiochemical complexity.[1] Cyclization can occur at either the ortho position (C2) or the para position (C4) relative to the methyl group, leading to a mixture of 4-methylindole and 6-methylindole derivatives.[1]

-

Pathway A (Sterically favored): Cyclization at the less hindered para position yields the 6-methylindole .

-

Pathway B: Cyclization at the ortho position yields the 4-methylindole .

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation in the synthesis pathway when using 3-methylphenylhydrazine.

Figure 1: Regiochemical divergence in the Fischer Indole Synthesis using 3-methylphenylhydrazine.

Experimental Protocols

Preparation from m-Toluidine

If commercial stock is unavailable, the compound can be synthesized via the reduction of the corresponding diazonium salt.[1]

Reagents:

-

m-Toluidine (10.7 g, 0.1 mol)[1]

-

Sodium Nitrite (7.0 g, 0.1 mol)[1]

-

Stannous Chloride (

) (45 g, 0.2 mol)[1] -

Conc. HCl (12 M)

Methodology:

-

Diazotization: Dissolve m-toluidine in 30 mL of conc. HCl and 30 mL water. Cool to -5°C in an ice-salt bath. Dropwise add a solution of sodium nitrite (7 g in 15 mL water), maintaining temperature below 0°C. Stir for 15 minutes.

-

Reduction: Dissolve stannous chloride in 30 mL conc. HCl. Cool to 0°C. Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A heavy precipitate of the hydrazine hydrochloride double salt will form immediately.

-

Isolation: Allow the mixture to stand at 4°C for 2 hours. Filter the solid.

-

Purification: Recrystallize from ethanol/ether or boiling water containing a small amount of HCl to prevent oxidation.

-

Yield: Typical yield is 70-80%.

Quality Control (QC)

-

1H NMR (DMSO-d6): Expect signals at

2.25 (s, 3H, -

Titration: Chloride content can be verified via argentometric titration (

).

Safety & Handling (HSE)

Hydrazines are potent nucleophiles and biological alkylating agents. Strict adherence to safety protocols is mandatory.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity | H301 | Toxic if swallowed.[1][6] |

| Skin Irritation | H315 | Causes skin irritation.[7][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[7][6] |

| Carcinogenicity | H351 | Suspected of causing cancer. |

| Sensitization | H317 | May cause an allergic skin reaction. |

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Containment: All weighing and transfer operations must be performed inside a fume hood .

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen before disposal. Do not use standard organic waste streams for unquenched hydrazine.

References

-

LGC Standards. (2025). Certificate of Analysis: this compound. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: m-Tolylhydrazine hydrochloride, 99%. Retrieved from

-

Sajjadifar, S., et al. (2010). "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[1][3][8] Retrieved from [3]

-

Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic mechanistic reference).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: (3-Methylphenyl)hydrazine hydrochloride. Retrieved from

Sources

- 1. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]

- 2. 637-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectral Characterization of 3-Methylphenylhydrazine Hydrochloride

The following technical guide details the spectral and physical characterization of 3-Methylphenylhydrazine Hydrochloride , a critical intermediate in heterocyclic chemistry.

Executive Summary

This compound (also known as m-Tolylhydrazine Hydrochloride) is a regiospecific hydrazine reagent used primarily in the Fischer Indole Synthesis to generate 4- or 6-substituted indoles. Its structural integrity is paramount for yield consistency in drug discovery, particularly for serotonin receptor agonists (triptans) and other indole-based therapeutics.

| Property | Data |

| CAS Number | 637-04-7 |

| Formula | |

| Molecular Weight | 158.63 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 184–194 °C (Decomposition) |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics (Hexane, Toluene). |

Safety & Handling Protocol (Critical)

Hydrazine derivatives are potent alkylating agents. Strict adherence to safety protocols is required before spectral analysis.

-

Toxicity: Acute toxicity (Oral/Dermal/Inhalation).[1]

-

Carcinogenicity: Category 1B (Presumed human carcinogen).

-

Handling:

-

Weighing: Must be performed in a static-free glove box or a ventilated enclosure with HEPA filtration.

-

Deactivation: All glassware and spills must be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.

-

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

Sample Preparation[2][3][4]

-

Solvent: DMSO-

is the mandatory solvent. The hydrochloride salt is insoluble in -

Concentration: ~10 mg in 0.6 mL DMSO-

. -

Note: The acidic protons (

) are exchangeable. Their chemical shift and integration can vary depending on water content and concentration.

H NMR Data (400 MHz, DMSO- )

The meta-substitution pattern distinguishes this compound from its para-isomer (4-methyl), which shows a symmetric AA'BB' aromatic system. The 3-methyl isomer displays a complex 4-proton aromatic region.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Interpretation |

| 10.20 – 10.50 | Broad Singlet | 3H | Ammonium protons (deshielded by | |

| 8.00 – 8.50 | Broad Singlet | 1H | Hydrazine secondary amine. Broadened by quadrupole relaxation of N. | |

| 7.10 – 7.15 | Triplet (pseudo) | 1H | Ar-H5 | Meta to both methyl and hydrazine. |

| 6.75 – 6.85 | Doublet | 1H | Ar-H4 | Para to hydrazine, ortho to methyl. |

| 6.70 – 6.80 | Singlet (broad) | 1H | Ar-H2 | Isolated proton between Methyl and Hydrazine. |

| 6.60 – 6.70 | Doublet | 1H | Ar-H6 | Ortho to hydrazine, para to methyl. |

| 2.25 – 2.30 | Singlet | 3H | Benzylic methyl group. |

C NMR Data (100 MHz, DMSO- )

-

Aromatic Carbons: Six distinct signals due to asymmetry.

-

C-N (Ipso): ~145 ppm (Quaternary)

-

C-Me (Ipso): ~138 ppm (Quaternary)

-

Ar-CH: Four signals between 112 ppm and 130 ppm.

-

-

Aliphatic Carbon:

-

Methyl: ~21.5 ppm.

-

Spectral Analysis: Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt differs significantly from the free base. The formation of the ionic lattice broadens the N-H regions.

Key Diagnostic Bands (KBr Pellet)

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2600 – 3200 | Very broad, strong absorption characteristic of amine salts. Overlaps | |

| 1580 – 1610 | Confirms benzenoid ring structure. | |

| 1450 – 1500 | "Scissoring" vibration of the | |

| 750 – 800 | CRITICAL QC CHECK: Meta-substituted benzenes typically show strong bands here (often ~780 and ~690 |

Application Context: Fischer Indole Synthesis

The primary utility of 3-methylphenylhydrazine is the synthesis of substituted indoles. The following diagram illustrates the reaction pathway and the critical regioselectivity issue that researchers must control.

Figure 1: Workflow of the Fischer Indole Synthesis using 3-Methylphenylhydrazine. Note the formation of regioisomers (4-Me vs 6-Me) due to the meta-substituent.

Quality Control & Purity Assessment

Before using this reagent in synthesis, verify the following parameters to ensure the hydrazine has not oxidized to the azo or hydrazo species.

-

Visual Inspection:

-

Pass: Off-white, beige, or light pink crystalline powder.

-

Fail: Dark brown or gummy solid (indicates oxidation/decomposition).

-

-

Melting Point Check:

-

Target Range: 184 – 194 °C (with decomposition).[1]

-

Note: Significant lowering of MP (<180 °C) indicates high water content or free-base contamination.

-

-

Solubility Test:

-

Dissolve 50 mg in 1 mL water. Solution should be clear and acidic (pH < 4). Turbidity suggests presence of the free base or oxidation products (azotoluene).

-

References

-

National Institute of Standards and Technology (NIST). Phenylhydrazine hydrochloride IR Spectrum (Analogous Reference). NIST Chemistry WebBook, SRD 69. [Link]

-

Sajjadifar, S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498. (Demonstrates usage of m-tolylhydrazine HCl). [Link]

Sources

An In-depth Technical Guide to the Hygroscopic Nature of 3-Methylphenylhydrazine Hydrochloride

This guide provides a comprehensive technical overview of the hygroscopic nature of 3-Methylphenylhydrazine hydrochloride, a critical consideration for researchers, scientists, and professionals in drug development. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount for ensuring its stability, purity, and performance in sensitive applications.

Introduction: The Challenge of Hygroscopicity

This compound (CAS 637-04-7) is a valuable reagent and intermediate in organic synthesis.[1][2][3] However, its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges.[1][2] This property can lead to physical and chemical changes, compromising the integrity of the material and the reproducibility of experimental results.[4] This guide will delve into the scientific principles behind the hygroscopicity of this compound, detail robust methodologies for its characterization, and provide field-proven strategies for its handling and storage.

The Physicochemical Nature of this compound

This compound is a salt, which is a common characteristic of many hygroscopic active pharmaceutical ingredients (APIs).[5] The presence of polar functional groups and the ionic nature of the hydrochloride salt contribute to its affinity for water molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂ | [2][3] |

| Molecular Weight | 158.63 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal powder | [1] |

| Melting Point | 184-194 °C (decomposes) | [1] |

| Stability | Hygroscopic | [1][2] |

The absorption of water can have several detrimental effects:

-

Physical Changes : Caking, clumping, and deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and accurately weigh.[4]

-

Chemical Degradation : The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities. For hydrazine derivatives, this is a critical concern as they can be sensitive to oxidation and other reactions in the presence of moisture.[6][7]

-

Impact on Reactions : In organic synthesis, the presence of water can alter reaction kinetics, stoichiometry, and yield. Many reactions require anhydrous conditions, and the introduction of water via a hygroscopic reagent can lead to failed or suboptimal outcomes.[8][9][10]

Quantitative Characterization of Hygroscopicity

To effectively manage the challenges posed by hygroscopicity, it is essential to quantify the extent and rate of moisture uptake. The following are key experimental techniques for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[11][12][13] This analysis provides a moisture sorption isotherm, which is a critical fingerprint of a material's hygroscopic behavior.[13][14]

-

Sample Preparation : A small, accurately weighed sample (typically 5-15 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying : The sample is initially dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline.

-

Sorption Phase : The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , is below a set threshold).[15]

-

Desorption Phase : Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.

-

Data Analysis : The change in mass at each RH step is plotted against the RH to generate the sorption and desorption isotherms.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

The resulting isotherm can classify the material's hygroscopicity and identify critical humidity points where significant water uptake occurs or where phase transitions, such as deliquescence or hydrate formation, may be initiated.[14][15]

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content of a substance with high accuracy and specificity.[11] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[16]

Hydrazine derivatives can be oxidized by the iodine in the Karl Fischer reagent, leading to erroneously high water content readings.[17][18] To mitigate this interference, the titration must be performed under acidic conditions.[18]

-

Reagent Preparation : A specialized Karl Fischer titration setup is used. The titration vessel is charged with an appropriate solvent medium (e.g., a methanol-based or methanol-free KF solvent) and an acid, such as salicylic acid.[18]

-

Solvent Titration : The solvent is pre-titrated with the Karl Fischer titrant to a stable endpoint to eliminate any residual water.

-

Sample Introduction : A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel.

-

Titration : The sample is then titrated with a standardized Karl Fischer titrant. The endpoint is detected potentiometrically.

-

Calculation : The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.

Caption: Workflow for acidified Karl Fischer titration.

Impact on Stability and Purity

The absorption of moisture can significantly impact the chemical stability and purity of this compound.

Stability Studies

To assess the impact of moisture on stability, a structured stability study is recommended.

-

Sample Preparation : Prepare multiple, uniform samples of this compound.

-

Initial Analysis (Time Zero) : Analyze a baseline sample for initial water content (by Karl Fischer titration) and purity (by a suitable chromatographic method such as HPLC).

-

Controlled Environment Storage : Store the remaining samples in controlled humidity chambers at various relative humidity levels (e.g., 40%, 60%, 75%, 90% RH) and a constant temperature (e.g., 25°C or 40°C for accelerated testing).

-

Time-Point Analysis : At predetermined time points (e.g., 1, 3, 6 months), remove samples from each humidity condition.

-

Re-analysis : Analyze the samples for water content and purity. Compare the results to the time-zero data to determine the rate of degradation and the formation of any new impurities.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and detecting any degradation products.

-

Column Selection : A reverse-phase column (e.g., C18) is often suitable for separating phenylhydrazine derivatives.[19]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[19][20]

-

Detection : UV detection is commonly employed, with the wavelength selected based on the absorbance maximum of the analyte.[20]

-

Impurity Profiling : The method should be capable of separating the main compound from potential impurities, such as positional isomers or degradation products.[19]

Best Practices for Handling and Storage

Given the hygroscopic nature of this compound, strict adherence to proper handling and storage protocols is crucial to maintain its quality.

Storage

-

Airtight Containers : Store the compound in tightly sealed, airtight containers to minimize exposure to the atmosphere.[15]

-

Inert Atmosphere : For long-term storage or for highly sensitive applications, consider packaging under an inert atmosphere (e.g., nitrogen or argon).

-

Desiccants : Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to maintain a low-humidity environment.[4][21]

-

Controlled Environment : Store in a cool, dry, and well-ventilated area. Avoid areas with high humidity fluctuations.[7][22]

Handling

-

Minimize Exposure : Open containers for the shortest time possible in a low-humidity environment. A glove box or a room with controlled humidity is ideal.[15][18]

-

Rapid Weighing : Weigh the required amount of material quickly and reseal the container immediately.[15]

-

Avoid Contamination : Use clean, dry spatulas and weighing vessels.

-

Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat, as it is a hazardous substance.[22][23]

Caption: Key principles for handling and storing hygroscopic compounds.

Conclusion

The hygroscopic nature of this compound is a critical attribute that demands careful management. By understanding the underlying principles of moisture sorption and implementing robust analytical characterization techniques such as Dynamic Vapor Sorption and acidified Karl Fischer titration, researchers and developers can quantify and control the impact of water on this important chemical. Adherence to best practices for handling and storage is not merely a recommendation but a necessity to ensure the material's stability, purity, and fitness for use in research and development.

References

- News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.

- TutorChase. How do you handle hygroscopic solutes in the lab?.

- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- SK pharmteco. Dynamic Vapor Sorption.

- Wikipedia. Dynamic vapor sorption.

- Thermo Fisher Scientific. (2010, October 22).

- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

- Metrohm. (2020, April 20).

- Greyhound Chromatography.

- Wikipedia. Hydrazine.

- Fisher Scientific.

- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.

- ChemicalBook. This compound CAS#: 637-04-7.

- ResearchGate.

- Google Patents.

- Ricca Chemical Company. (2026, January 9).

- ChemicalBook. 637-04-7(this compound) Product Description.

- Catsyn. This compound | CAS 637-04-7.

- ProUmid. Moisture Sorption Isotherms.

- ACS Publications. (2009, February 11).

- NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Hydrazines.

- Biotage. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener.

- Biotage. (2023, February 6). Can water be used as an organic synthesis solvent?.

- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- Atlantis Press. The Role of Hydrazine Hydrate in rGO to Increasing Electric Current on Dye Sensitized Solar Cell (DSSC) Based.

- DTIC. Safety and Handling of Hydrazine.

- ResearchGate. (2019, January 15). (PDF)

- AZoM. (2023, October 11).

- Analytical Methods (RSC Publishing).

- ACS Publications. (2013, September 5).

- TA Instruments. Moisture Sorption Analysis of Pharmaceuticals.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- MDPI. (2021, January 5).

- Inchem.org. Phenylhydrazine (CICADS).

- Australian Government Department of Health. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.

- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.

- PubChem - NIH. Phenylhydrazine | C6H5NHNH2 | CID 7516.

- ACS Publications. (2013, February 11).

- Tokyo Chemical Industry Co., Ltd.(APAC). Phenylhydrazine Hydrochloride | 59-88-1.

Sources

- 1. One moment, please... [powdersystems.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Analytical Method [keikaventures.com]

- 4. m-chemical.co.jp [m-chemical.co.jp]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Synthesis “On Water” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]

- 10. researchgate.net [researchgate.net]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 14. proumid.com [proumid.com]

- 15. ardena.com [ardena.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. greyhoundchrom.com [greyhoundchrom.com]

- 18. fishersci.de [fishersci.de]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. ptfarm.pl [ptfarm.pl]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pragolab.cz [pragolab.cz]

- 23. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

Toxicology profile and health hazards of 3-Methylphenylhydrazine hydrochloride

Technical Whitepaper: Toxicological Profile and Health Hazards of 3-Methylphenylhydrazine Hydrochloride

Executive Summary

This compound (CAS: 637-04-7), also known as m-Tolylhydrazine hydrochloride, is a potent hydrazine derivative utilized primarily as an intermediate in the synthesis of heterocycles (e.g., pyrazoles, indoles) and as a reagent in analytical chemistry.[1][2] While structurally valuable, its hydrazine moiety confers significant biological reactivity, manifesting primarily as hematotoxicity (hemolytic anemia) and potential genotoxicity.[3]

This technical guide synthesizes the physicochemical properties, toxicokinetic mechanisms, and safety protocols necessary for handling this compound. It moves beyond standard Safety Data Sheet (SDS) summaries to explore the molecular causality of its toxicity—specifically its ability to generate reactive oxygen species (ROS) and aryl radicals—and provides self-validating protocols for experimental use.[1]

Chemical Identity and Physicochemical Properties

Understanding the physical state of the hydrochloride salt is critical for exposure control. Unlike the free base, the salt is a solid, reducing vapor pressure but increasing the risk of inhalation exposure via dust.

| Property | Data | Relevance to Toxicology |

| Chemical Name | This compound | Target identification |

| Synonyms | m-Tolylhydrazine HCl; (3-Methylphenyl)hydrazine HCl | Literature search variance |

| CAS Number | 637-04-7 | Regulatory tracking |

| Molecular Formula | C₇H₁₀N₂[1] · HCl | Stoichiometry calculations |

| Molecular Weight | 158.63 g/mol | Dosing and molarity |

| Physical State | White to off-white crystalline powder | Inhalation hazard (dust) |

| Solubility | Soluble in water, methanol, DMSO | Systemic absorption potential |

| Stability | Hygroscopic; oxidizes in air/light | Formation of toxic degradation products |

Toxicokinetics and Mechanism of Action[5]

The toxicity of 3-Methylphenylhydrazine is not merely a function of tissue irritation but a complex cascade involving metabolic activation and oxidative stress.[1][4]

Metabolic Activation and Radical Formation

Upon systemic absorption, the hydrazine group undergoes auto-oxidation and enzymatic oxidation (via Cytochrome P450 and peroxidases). This process generates reactive intermediates, including the methylphenyl radical and superoxide anions .

-

Hemolytic Mechanism: The hydrazine moiety reacts with oxyhemoglobin, resulting in the formation of methemoglobin and hydrogen peroxide. This leads to the denaturation of hemoglobin (Heinz bodies) and subsequent destruction of red blood cells (hemolysis).

-

DNA Alkylation: The methylphenyl radical can attack DNA bases, potentially leading to adduct formation (e.g., C8-arylguanine adducts), which underpins the compound's genotoxic potential.

Pathway Visualization

Figure 1: Mechanistic pathway of 3-Methylphenylhydrazine toxicity, highlighting oxidative stress and radical-mediated damage.[1]

Toxicological Profile

Acute Toxicity[7][8][9]

-

Oral: Classified as Toxic (Category 3/4). LD50 values for tolylhydrazine isomers in rodents typically range between 80 – 300 mg/kg . Ingestion causes rapid onset of cyanosis (due to methemoglobinemia), dyspnea, and convulsions.

-

Dermal/Inhalation: Irritant to mucous membranes. High dust concentrations can cause chemical pneumonitis.

Chronic and Sub-chronic Effects

-

Hematotoxicity: The hallmark of chronic exposure is hemolytic anemia . Reticulocytosis (increased immature RBCs) is a compensatory marker often observed in sub-chronic studies.

-

Carcinogenicity: Hydrazines as a class are "Reasonably Anticipated to be Human Carcinogens" (NTP). Specifically, methylphenylhydrazines have been linked to lung and vascular tumors in murine models due to the formation of aryl-DNA adducts.[1]

-

Skin Sensitization: Potential for allergic contact dermatitis upon repeated exposure.

Experimental Protocols

To ensure scientific integrity, researchers must use validated methods for handling and assessment.

Protocol: Safe Handling and Deactivation

Rationale: Hydrazines are potent reducing agents and nucleophiles. Neutralization requires controlled oxidation.

Reagents:

-

5% Sodium Hypochlorite (Bleach) solution.

-

0.1 M NaOH.

Workflow:

-

Preparation: Conduct all work in a Class II Biological Safety Cabinet or Chemical Fume Hood. Double-glove (Nitrile > 0.11 mm).[1]

-

Spill Control: Do not wipe dry dust. Cover with wet paper towels (soaked in water) to prevent aerosolization, then wipe.

-

Deactivation:

-

Collect waste solid/solution in a dedicated beaker.

-

Slowly add 5% Sodium Hypochlorite in excess (approx. 20:1 ratio by volume).

-

Caution: Reaction is exothermic and may evolve nitrogen gas.

-

Allow to stand for 30 minutes.

-

Adjust pH to neutral with dilute HCl if necessary before disposal as chemical waste.

-

Protocol: In Vitro Heinz Body Induction Assay

Rationale: This assay validates the oxidative potential of the compound on erythrocytes, serving as a proxy for systemic toxicity.

-

Blood Collection: Collect whole blood (heparinized) from healthy murine or human source.

-

Incubation:

-

Dilute blood to 5% hematocrit in Phosphate Buffered Saline (PBS, pH 7.4).

-

Add 3-Methylphenylhydrazine HCl (dissolved in DMSO) to final concentrations of 0 (Control), 10, 50, and 100 µM.

-

Incubate at 37°C for 2 hours.

-

-

Staining:

-

Mix 100 µL of cell suspension with 100 µL of Crystal Violet or Brilliant Cresyl Blue (0.5% in saline).

-

Incubate for 15 minutes at room temperature.

-

-

Microscopy:

-

Prepare a smear on a glass slide.

-

Count 500 RBCs under oil immersion (100x).

-

Positive Result: Presence of deep purple/blue precipitates (Heinz bodies) near the cell membrane.

-

Health Hazards and Clinical Manifestations

| System | Clinical Sign | Pathophysiology |

| Hematologic | Cyanosis, Fatigue, Dark Urine | Methemoglobinemia (>15%), Hemolysis, Hemoglobinuria.[1] |

| Respiratory | Cough, Dyspnea, Pulmonary Edema | Irritation of upper airways; Hypoxia induced by low O₂ carrying capacity. |

| Hepatic | Jaundice, Elevated ALT/AST | Oxidative damage to hepatocytes; Porphyrin accumulation. |

| Dermatologic | Erythema, Vesiculation | Direct chemical irritation; Allergic sensitization. |

Safety and Regulatory Framework

Occupational Exposure Limits (OEL):

-

Specific OEL for the 3-methyl isomer is often not established; default to Phenylhydrazine limits:

-

OSHA PEL: 5 ppm (22 mg/m³) (Skin).

-

ACGIH TLV: 0.1 ppm (Skin) – A3 Confirmed Animal Carcinogen.

-

Personal Protective Equipment (PPE):

-

Respiratory: NIOSH-approved N95 (for solids) or P100 respirator if dust is generated.[1]

-

Skin: Tyvek® lab coat or coveralls. Nitrile gloves (double-gloving recommended).[1]

-

Eyes: Chemical splash goggles (safety glasses are insufficient for hydrazine powders).

Storage:

-

Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Segregate from strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12043, m-Tolylhydrazine hydrochloride. PubChem. [Link]

-

Shukla, P., et al. (2012).[5][6] Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. International Journal of Basic and Applied Medical Sciences. [Link]6]

-

Toth, B., & Shimizu, H. (1976).[7] Tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice. Cancer Research. [Link]

-

Fisher Scientific. (2021). Safety Data Sheet: m-Tolylhydrazine hydrochloride. ]">https://www.fishersci.com[1]

-

Pandey, K., et al. (2014). Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Semantic Scholar. [Link]

Sources

- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. This compound CAS#: 637-04-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cibtech.org [cibtech.org]

- 7. oehha.ca.gov [oehha.ca.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Substituted Indoles via Fischer Indolization of m-Tolylhydrazine Hydrochloride and Ketones

For: Researchers, scientists, and drug development professionals.

Abstract

The Fischer indole synthesis stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile method for the construction of the indole nucleus—a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This application note provides a detailed protocol for the synthesis of 4- and 6-methyl-substituted indoles through the acid-catalyzed reaction of m-tolylhydrazine hydrochloride with a range of ketones. We delve into the mechanistic intricacies of this transformation, offer practical guidance on experimental execution, and discuss the factors influencing regioselectivity with unsymmetrical ketones. The protocols herein are designed to be self-validating, with in-depth explanations to empower researchers to adapt and troubleshoot these procedures for their specific synthetic targets.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a pivotal reaction for over a century.[1][4] It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[1][4] The indole motif is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals, making its efficient synthesis a topic of continuous interest.[2][5] The reaction's adaptability to a wide array of starting materials and its amenability to one-pot procedures contribute to its widespread use in both academic and industrial settings.[6][7] This guide focuses on the use of m-tolylhydrazine hydrochloride as the hydrazine source, which allows for the directed synthesis of indoles bearing a methyl substituent on the benzene ring.

Mechanistic Insights: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly when dealing with unsymmetrical ketones.[5]

The generally accepted mechanism involves the following key steps:[1][4][5]

-

Hydrazone Formation: The reaction initiates with the condensation of m-tolylhydrazine with a ketone to form the corresponding m-tolylhydrazone. This is a reversible reaction favored by the removal of water.

-

Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.

-

[7][7]-Sigmatropic Rearrangement: This is the rate-determining and irreversible step of the reaction. The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring and cleavage of the weak N-N bond.

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes to a more stable aniline derivative. Subsequent intramolecular attack of the amino group onto the iminium carbon forms a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the aromatic indole ring.

The choice of acid catalyst is critical and can influence the reaction rate and, in some cases, the regioselectivity.[8][9] Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective catalysts for this transformation.[1][2][4]

Experimental Protocols

General Considerations and Reagent Preparation

-

Reagents: m-Tolylhydrazine hydrochloride and all ketones should be of high purity. Solvents should be anhydrous where specified.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and improve yields, especially with sensitive substrates.

-

Safety Precautions: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The acids used are corrosive.

General Procedure for the Synthesis of Methyl-Substituted Indoles

This protocol can be performed as a one-pot synthesis, which is often more convenient as it avoids the isolation of the intermediate hydrazone.[6][7]

dot

Caption: General experimental workflow for the Fischer indole synthesis.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-tolylhydrazine hydrochloride (1.0 eq.).

-

Add the desired ketone (1.0-1.2 eq.) to the flask.

-

Introduce the acid catalyst. Glacial acetic acid is a common choice as it can serve as both the catalyst and the solvent.[4][10] Alternatively, other acids like polyphosphoric acid (PPA) or a solution of HCl in an alcohol can be used.

-

If using a solvent other than the acid, add it to the flask (e.g., ethanol, toluene).

-

Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the ketone. Typical reaction times range from 2 to 24 hours.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, often UV-active, spot corresponding to the indole product indicates reaction completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the reaction was conducted in a non-aqueous solvent, remove the solvent under reduced pressure.

-

Carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide, until the pH is approximately 7-8.[4][10]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude indole product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction Scope and Expected Outcomes

The reaction of m-tolylhydrazine hydrochloride with various ketones leads to the formation of either 4-methyl- or 6-methyl-substituted indoles, or a mixture of both, depending on the regioselectivity of the cyclization.

| Ketone | Acid Catalyst/Solvent | Temp. (°C) | Time (h) | Major Product(s) | Expected Yield (%) |

| Acetone | Glacial Acetic Acid | Reflux | 4 | 2,4,6-Trimethylindole | 75-85 |

| Cyclohexanone | Glacial Acetic Acid | Reflux | 2 | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 80-90[4] |

| 2-Butanone | Polyphosphoric Acid | 100 | 3 | Mixture of 2,3,4-trimethylindole and 2,3,6-trimethylindole | 60-75 |

| Propiophenone | Eaton's Reagent | 80 | 6 | 4-Methyl-2-phenyl-3-methylindole | 70-80 |

| Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp. | 24 | 2,3,3,4-Tetramethyl-3H-indole & 2,3,3,6-Tetramethyl-3H-indole | High[4][10] |

Note: The regioselectivity of the reaction with unsymmetrical ketones is influenced by the steric and electronic nature of the ketone substituents and the acidity of the reaction medium.[6][8] Generally, cyclization occurs at the less sterically hindered α-carbon.

Regioselectivity with Unsymmetrical Ketones

A significant consideration in the Fischer indole synthesis is the regiochemical outcome when using unsymmetrical ketones. The reaction of m-tolylhydrazine will produce a mixture of 4-methyl- and 6-methyl-substituted indoles. The ratio of these isomers is dependent on the direction of the initial tautomerization of the hydrazone to the ene-hydrazine.

dot

Caption: Regiochemical pathways in the Fischer indole synthesis with unsymmetrical ketones.

The direction of enamine formation, and thus the final product ratio, is influenced by several factors:

-

Steric Hindrance: Tautomerization generally favors the formation of the less sterically hindered ene-hydrazine, leading to cyclization at the less substituted α-carbon.

-

Acid Strength: Stronger acids and higher temperatures can favor the formation of the thermodynamically more stable (more substituted) ene-hydrazine, potentially altering the product ratio.[9]

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficient heating- Decomposition of starting materials | - Use a fresh batch of acid catalyst.- Ensure the reaction reaches and maintains the target temperature.- Conduct the reaction under an inert atmosphere. |

| Formation of multiple products/impurities | - Side reactions due to high temperatures- Incomplete reaction- Regioisomers not fully separated | - Lower the reaction temperature and extend the reaction time.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Optimize the column chromatography eluent system for better separation. |

| Difficulty in purification | - Tarry byproducts- Close Rf values of isomers | - Perform an initial filtration through a plug of silica gel to remove baseline impurities.- Try a different stationary phase (e.g., alumina) or a different eluent system for chromatography. |

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the preparation of substituted indoles. By utilizing m-tolylhydrazine hydrochloride, researchers can readily access 4- and 6-methyl-substituted indole scaffolds, which are valuable building blocks in drug discovery and materials science. A clear understanding of the reaction mechanism and the factors governing regioselectivity is paramount for successful and efficient synthesis. The protocols and insights provided in this application note serve as a comprehensive guide for the practical application of this classic and powerful transformation.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. [Link]

-

ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. [Link]

-

Zolfigol, M. A., & Sajjadifar, S. (2014). A Study on the Effects of Steric Hindrance of Carboxylic Acids as Organocatalysts in Fischer’s Method for Indolenine Synthesis. Scientia Iranica, 21(3), 823-831. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 88guru.com [88guru.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. researchgate.net [researchgate.net]

Application Note: Chemoselective Synthesis of Phenylhydrazones from 3-Methylphenylhydrazine Hydrochloride

Part 1: Executive Summary & Scientific Rationale

Introduction

The condensation of 3-methylphenylhydrazine hydrochloride with carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic synthesis. While historically used for the characterization of carbonyls, its primary utility in modern drug discovery lies in generating arylhydrazones , the obligate intermediates for the Fischer Indole Synthesis .

Using the hydrochloride salt (

Chemical Context & Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination.

-

Deprotonation: Sodium acetate neutralizes the hydrochloride salt, releasing the free 3-methylphenylhydrazine.

-

Nucleophilic Attack: The terminal nitrogen (

-nitrogen) attacks the carbonyl carbon. -

Dehydration: Proton transfer and loss of water yield the hydrazone (

bond).

Critical Consideration for 3-Methyl Analogues: Unlike unsubstituted phenylhydrazine, the 3-methyl (meta) substituent introduces regiochemical complexity during subsequent Fischer Indolization. Cyclization can occur at either the ortho position (yielding a 4-methylindole) or the para position (yielding a 6-methylindole). This protocol ensures high-purity hydrazone formation to minimize upstream variables before cyclization.

Part 2: Visualized Pathways

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the buffered activation and condensation pathway.

Figure 1: Mechanistic pathway showing the in situ generation of the nucleophile and subsequent condensation.

Part 3: Detailed Protocol

Materials & Safety Data

Safety Warning: this compound is toxic by ingestion, inhalation, and skin contact and is a suspected carcinogen. All operations must be performed in a fume hood.

| Reagent | MW ( g/mol ) | Role | Hazards |

| 3-Methylphenylhydrazine HCl | 158.63 | Nucleophile Source | Toxic, Irritant |

| Sodium Acetate (Trihydrate) | 136.08 | Buffer / Base | Irritant |

| Carbonyl Substrate | Variable | Electrophile | Variable |

| Ethanol (95%) | 46.07 | Solvent | Flammable |

Experimental Workflow (DOT Visualization)

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Step-by-Step Procedure

1. Preparation of Hydrazine Solution:

-

In a round-bottom flask, dissolve 1.0 equivalent (e.g., 1.58 g, 10 mmol) of this compound in 15 mL of water.

-

If the solution is turbid, filter it to remove insoluble impurities.

2. Buffering (The Critical Step):

-

Prepare a solution of 1.5 equivalents of Sodium Acetate (e.g., 2.0 g trihydrate) in 5 mL of water.

-

Add this to the hydrazine solution.

-

Observation: The mixture may become slightly cloudy as the free base is liberated.

3. Condensation:

-

Dissolve 1.0 equivalent (10 mmol) of the aldehyde or ketone in 10–15 mL of 95% Ethanol.

-

Add the carbonyl solution to the buffered hydrazine mixture.

-

Note: If the carbonyl is liquid and soluble in water, it can be added directly.

4. Reaction & Crystallization:

-

Stir the mixture vigorously.

-

For Aldehydes: Reaction is often immediate at room temperature. A solid precipitate will form within 5–20 minutes.

-

For Ketones: Heat the mixture to 60–70°C (water bath) for 20–40 minutes.

-

If no precipitate forms, add water dropwise to the hot solution until a faint turbidity persists, then allow it to cool slowly.

5. Isolation:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize yield.

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the filter cake with cold 50% aqueous ethanol (2 x 5 mL).

6. Purification:

-

Recrystallize from hot ethanol or an ethanol/water mixture.

-

Dry in a vacuum oven at 40°C or air dry overnight.

Part 4: Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Product MP is near reaction temp or solvent is too rich. | Add a seed crystal; scratch the glass; add more water to increase polarity; cool very slowly. |

| No Precipitate | Solution is too dilute or pH is too low (too acidic). | Concentrate the solution via rotovap; check pH (aim for 4.5–5.5); add more Sodium Acetate. |

| Dark/Tar Product | Oxidation of the hydrazine free base. | Perform reaction under Nitrogen ( |

| Low Yield | High solubility of product in EtOH. | Use a higher ratio of water during the isolation step. |

Part 5: Application Case Study (Fischer Indole Synthesis)

The 3-methylphenylhydrazone produced above is the precursor for synthesizing methyl-substituted indoles.

Regioselectivity Note:

When subjecting the 3-methylphenylhydrazone of a ketone (e.g., acetone) to Fischer conditions (Polyphosphoric acid or

-

Major Product: 6-Methylindole (Sterically favored attack at the para position relative to the methyl group).

-

Minor Product: 4-Methylindole (Attack at the ortho position, sterically crowded).

Researchers must characterize the cyclized product via NMR to confirm the isomer ratio.

References

-

Fischer Indole Synthesis Mechanism & Overview Source: Wikipedia / Organic Chemistry Portal URL:[Link][1][2][3][4]

-

General Preparation of Phenylhydrazones (Organic Syntheses) Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941) URL:[Link]

-

Synthesis of Phenylhydrazones from Hydrochloride Salts Source: MDPI (Molecules 2003, 8, 333-341) URL:[Link]

Sources

Quantification of Residual Phenylhydrazine in Drug Substances: A Dual-Protocol Approach

Application Note: AN-PHZ-2026

Executive Summary & Regulatory Context

Phenylhydrazine (PH) and its derivatives are common reagents in the synthesis of indole-based Active Pharmaceutical Ingredients (APIs), such as triptans and NSAIDs. However, PH is classified as a Potentially Genotoxic Impurity (PGI) . Under ICH M7 (R2) guidelines, mutagenic impurities must be controlled to levels that pose negligible risk—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure [1].

For a drug with a maximum daily dose of 1.0 g, this translates to a limit of 1.5 ppm .

The Analytical Challenge

Quantifying PH is notoriously difficult due to two factors:

-

Chemical Instability: PH is susceptible to oxidation and degradation in solution, leading to variable recovery rates in direct analysis.

-

Poor Retention & Detection: As a small, polar, basic molecule, PH retains poorly on standard C18 columns and lacks a strong chromophore for UV detection at low levels.

Strategic Solution: This guide presents two validated workflows. Protocol A utilizes pre-column derivatization with 4-Nitrobenzaldehyde (4-NBA) to "lock" the analyte into a stable, UV-active hydrazone. Protocol B offers a high-sensitivity LC-MS/MS approach for trace analysis (sub-ppm) where derivatization may be undesirable or where lower detection limits are required.

Method Selection Strategy

The following decision matrix outlines the logic for selecting the appropriate protocol based on your laboratory's instrumentation and the required Limit of Quantification (LOQ).

Figure 1: Decision matrix for selecting the optimal analytical workflow for Phenylhydrazine quantification.

Protocol A: Derivatization HPLC-UV

Principle: Phenylhydrazine reacts with 4-Nitrobenzaldehyde (4-NBA) under acidic catalysis to form a stable phenylhydrazone derivative. This reaction shifts the absorption maximum to the visible region (~400 nm), eliminating interference from most API backbones that absorb in the UV range (200-280 nm) [2].

Reaction Mechanism

The nucleophilic hydrazine nitrogen attacks the aldehyde carbonyl, followed by dehydration to form the C=N bond.

Figure 2: Condensation mechanism of Phenylhydrazine with 4-Nitrobenzaldehyde.

Reagents & Preparation

-

Derivatizing Reagent (4-NBA): 5.0 mg/mL in Acetonitrile (ACN).[1] Prepare fresh daily.

-

Diluent: ACN:Water (80:20 v/v) with 0.1% Acetic Acid.

-

Stock Standard: Dissolve 10 mg Phenylhydrazine HCl in 100 mL Diluent (100 ppm).

Experimental Workflow

-

Sample Preparation: Weigh 50 mg of API into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent.

-

Derivatization: Add 1.0 mL of 4-NBA Reagent .

-

Incubation: Sonicate for 5 minutes, then incubate at 40°C for 30 minutes . (Heat ensures complete conversion).

-

Quench/Dilution: Make up to volume with Diluent.

-

Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-12 min: 80% B; 12.1 min: 30% B |

| Detection | UV at 390 nm (Specific for the hydrazone derivative) |

| Injection Vol | 10 µL |

| Column Temp | 30°C |

Validation Note: The derivative elutes significantly later than the API and excess reagent, typically around 8-9 minutes in this gradient. The specificity at 390 nm is critical, as most APIs do not absorb at this wavelength [3].

Protocol B: Direct LC-MS/MS (High Sensitivity)

Principle: For trace quantification (< 0.5 ppm), direct analysis using a Phenyl-Hexyl column provides superior selectivity for aromatic amines without the need for derivatization, reducing sample preparation errors.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (Phenylhydrazine is basic).

-

MRM Transitions:

-

Quantifier: m/z 109.1 → 92.1 (Loss of NH3)

-

Qualifier: m/z 109.1 → 65.1 (Ring fragmentation)

-

-

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV

Chromatographic Conditions

A Phenyl-Hexyl column is chosen over C18 because the π-π interactions retain the aromatic phenylhydrazine better than hydrophobic interactions alone.

| Parameter | Setting |

| Column | Inertsil Ph-3 or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic 70% A / 30% B (Adjust based on API retention) |

| Run Time | 8.0 minutes |

Critical Handling Step: Phenylhydrazine is unstable in basic or neutral aqueous solutions. Samples must be prepared in 0.1% Formic Acid in Methanol and analyzed immediately. The autosampler should be kept at 4°C [4].

Method Validation Criteria (ICH Q2/M7)

To ensure scientific integrity, the following parameters must be verified during method transfer:

-

Specificity: Inject the API spiked with all known process impurities. Ensure the PH peak (or its derivative) is spectrally pure (using DAD or MS ratio).

-

Sensitivity (LOQ): Must be ≤ 30% of the ICH M7 limit. For a 1.5 ppm limit, the LOQ must be ≤ 0.45 ppm.

-

Accuracy (Recovery): Spike API samples at LOQ, 100%, and 150% of the limit. Acceptable range: 80-120% for trace levels.

-

Solution Stability: This is the critical failure mode . Verify stability of the standard and sample solution at 0, 4, 12, and 24 hours. If recovery drops <90%, the method requires "Fresh Prep" restrictions.

References

-

ICH. (2023).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation.[3][4][5] Link

-

Google Patents. (2019). CN109521136A - Method for derivatization HPLC-DAD measurement of phenylhydrazine.[1]Link

-

Reddy, V. B., et al. (2014).[4] A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology.[4] Link

-

Kiyani, H., & Bamdad, M. (2018).[6] Reaction of aldehydes with phenylhydrazine...[7][8] ResearchGate. Link

Sources

- 1. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]

- 2. database.ich.org [database.ich.org]

- 3. raps.org [raps.org]

- 4. d-nb.info [d-nb.info]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Optimizing reaction temperature for 3-Methylphenylhydrazine hydrochloride

Technical Support Center: 3-Methylphenylhydrazine Hydrochloride

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for reactions involving this compound. The primary focus is on mastering the critical parameter of reaction temperature, particularly within the context of the Fischer indole synthesis, to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and why is temperature so critical?

A1: this compound is a crucial reagent, most frequently used in the Fischer indole synthesis to produce 5-methyl-substituted indoles.[1] Indole scaffolds are vital in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2]

Temperature is arguably the most critical parameter in this reaction for two primary reasons:

-

Kinetics vs. Thermodynamics: The Fischer indole synthesis involves a series of equilibria and a key[3][3]-sigmatropic rearrangement.[4][5] The initial formation of the hydrazone and its tautomerization to the ene-hydrazine are reversible steps. The subsequent rearrangement and cyclization have significant activation energy barriers.[6] Insufficient temperature will result in a sluggish or stalled reaction.

-

Stability and Side Reactions: Conversely, excessive heat can be detrimental. Phenylhydrazines are susceptible to thermal decomposition.[7] At elevated temperatures, competing side reactions like N-N bond cleavage, polymerization, and oxidation can occur, leading to the formation of tarry by-products and a significant reduction in the yield and purity of the desired indole.[8] Careful temperature control is therefore essential to navigate the fine line between enabling the desired reaction pathway and triggering unwanted decomposition.

Q2: What are the immediate signs that my reaction temperature is suboptimal?

A2: Observing the reaction progress is key. Here are common indicators of incorrect temperature settings:

-

Temperature Too Low:

-

Stalled Reaction: TLC analysis shows the persistence of starting materials (3-methylphenylhydrazine and the carbonyl compound) with little to no product formation over an extended period.

-

Precipitation: The intermediate phenylhydrazone may precipitate from the solution if its solubility is limited at lower temperatures and fail to progress to the next step.

-

-

Temperature Too High:

-

Rapid Darkening: The reaction mixture quickly turns dark brown or black, indicating the formation of polymeric tars and decomposition products.[8]

-

Multiple Spots on TLC: TLC analysis reveals a complex mixture of products, with spots streaking from the baseline, which is characteristic of degradation.

-

Gas Evolution: Vigorous bubbling may indicate decomposition, especially the breakdown of the hydrazine moiety.

-

Q3: How does my choice of acid catalyst affect the optimal reaction temperature?

A3: The acid catalyst is fundamental to the reaction mechanism and directly influences the required temperature.[4][5] The catalyst's role is to protonate the hydrazone, facilitating its isomerization to the reactive ene-hydrazine intermediate and lowering the activation energy for the subsequent[3][3]-sigmatropic rearrangement.[5][6]

-

Strong Brønsted Acids (e.g., H₂SO₄, Polyphosphoric Acid - PPA): These are highly effective proton donors and can often promote the reaction at lower to moderate temperatures (e.g., 80-100 °C). However, their strong dehydrating and oxidizing nature at higher temperatures can exacerbate charring and side product formation.[9]

-

Weaker Brønsted Acids (e.g., Acetic Acid): Acetic acid can serve as both a catalyst and a solvent. It typically requires higher temperatures, often at reflux (~118 °C), to achieve a sufficient reaction rate.[1][8]

-

Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Lewis acids coordinate with the nitrogen atoms to facilitate the key rearrangement. The optimal temperature can vary widely depending on the specific Lewis acid and its concentration.[2][8][10] Some Lewis acid-catalyzed reactions proceed efficiently at moderate temperatures (e.g., 60-90 °C).

The interplay between catalyst strength and temperature is crucial; a stronger acid may allow for a lower reaction temperature, potentially leading to a cleaner reaction profile.[9]

Troubleshooting Guide: Low Yield & Impurities

This section addresses specific problems encountered during the synthesis. The following flowchart provides a logical path for diagnosing issues related to low product yield.

Caption: Troubleshooting workflow for low yield.

Q4: My reaction has stalled. TLC shows only starting materials even after several hours. What should I do?

A4: This is a classic sign of insufficient activation energy. The thermal energy provided is not enough to overcome the barrier for the[3][3]-sigmatropic rearrangement.

-

Causality: The key indole-forming step is kinetically limited. Without adequate heat, the equilibrium between the hydrazone and the crucial ene-hydrazine intermediate does not favor the latter, and the rearrangement proceeds too slowly to be productive.

-

Troubleshooting Steps:

-

Incrementally Increase Temperature: Raise the reaction temperature by 15-20 °C and monitor by TLC every 30-60 minutes. If using a solvent like acetic acid, this may mean moving from 80 °C to reflux.

-

Evaluate Your Catalyst: If you are using a mild acid (like acetic acid) and increasing the temperature is not feasible or desirable, consider switching to a more potent catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are often effective alternatives that can promote the reaction under different temperature profiles.[4]

-

Confirm Reagent Quality: Ensure your this compound and carbonyl compound are pure. Impurities can inhibit the catalyst or interfere with the reaction.

-

Q5: My reaction turned into a black tar, and the yield of my desired indole is very low. How can I prevent this?

A5: Tar formation is a clear indication of thermal decomposition.[8] You have likely exceeded the stability threshold of your reagents, intermediates, or product under the acidic conditions.

-

Causality: At high temperatures, the energy supplied to the system is sufficient to open up undesired reaction pathways. These include homolytic cleavage of the weak N-N bond, acid-catalyzed polymerization of intermediates, and oxidation (if not under an inert atmosphere). These pathways compete directly with the desired cyclization.

-

Troubleshooting Steps:

-

Reduce Reaction Temperature: This is the most critical adjustment. If you were running the reaction at reflux in a high-boiling solvent, reduce the temperature significantly (e.g., from 120 °C to 80 °C). The reaction will be slower, but it will likely be much cleaner.

-

Change Solvent/Catalyst System: A combination of a strong acid and high temperature is often the culprit. Consider a milder system. For example, instead of PPA at 100 °C, try using p-toluenesulfonic acid (p-TsOH) in a solvent like toluene or tert-butanol at 80 °C.[2]

-

Ensure an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before heating and maintain a positive pressure throughout the reaction. This minimizes oxidative side reactions that contribute to decomposition.

-

Control Heating Rate: Rapid heating can create localized hot spots that initiate decomposition. Use a controlled oil bath and ramp the temperature slowly to the desired setpoint.

-

Experimental Protocol & Data

Protocol: Synthesis of 5-Methyl-2-phenyl-1H-indole via Fischer Indole Synthesis

This protocol provides a standard procedure for reacting this compound (referred to as m-tolylhydrazine hydrochloride) with acetophenone. It highlights the critical temperature control step.

Materials:

-

This compound

-

Acetophenone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

Procedure:

-

Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetophenone (1.0 eq). Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. This step can often be combined with the next, but pre-formation can sometimes lead to cleaner reactions.[1]

-

Indolization/Cyclization: To the flask, add glacial acetic acid to act as both the solvent and the acid catalyst.

-

Critical Temperature Control: Place the flask in a pre-heated oil bath set to 85 °C . It is crucial not to heat to reflux immediately. Maintain this temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the disappearance of the hydrazone intermediate and the formation of the indole product using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will often cause the crude product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a brine solution to remove residual acid and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Temperature & Catalyst Influence

The choice of acid and temperature are interdependent. The following table provides starting points for optimization based on literature precedents.

| Acid Catalyst | Typical Solvent | Recommended Starting Temperature (°C) | Notes |

| Glacial Acetic Acid | Acetic Acid | 80 - 118 (Reflux) | A common, straightforward method. Reflux can cause charring with sensitive substrates.[8] |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene / tert-Butanol | 80 - 110 (Reflux) | Good for substrates sensitive to strong mineral acids.[2] |

| Polyphosphoric Acid (PPA) | None (used as solvent) | 80 - 100 | Highly effective but can be viscous and difficult to work with. Vigorous stirring is essential. |

| Zinc Chloride (ZnCl₂) | Ethanol / Acetic Acid | 60 - 90 | A common Lewis acid catalyst; can sometimes provide cleaner reactions at lower temperatures.[4][8] |

| Sulfuric Acid (H₂SO₄) | Ethanol | 70 - 85 | A strong Brønsted acid. Use cautiously as it can promote significant decomposition at high concentrations/temperatures.[9] |

Mechanistic Workflow

The following diagram illustrates the core mechanism of the Fischer Indole Synthesis, highlighting the temperature-dependent step.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

References

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Available at: [Link]

-

Chen, T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8913-8923. Available at: [Link]

-

Taber, D. F., & Straney, P. J. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 75(12), 4179-4190. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]

- Google Patents. (2019). CN109503418A - A kind of preparation process of methyl hydrazine.

-

Buu-Hoï, N. P., & Jacquignon, P. (1967). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1104-1106. Available at: [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]

-

MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Molecules, 28(14), 5373. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

Technical Support Center: Handling Air-Sensitive and Hygroscopic 3-Methylphenylhydrazine Hydrochloride

Welcome to the technical support center for 3-Methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging reagent. As a hygroscopic and air-sensitive compound, its successful use in synthesis, particularly in widely-used reactions like the Fischer indole synthesis, hinges on meticulous handling and an understanding of its chemical nature. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments and the safety of your laboratory.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the use of this compound, linking them back to the compound's inherent sensitivities.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the likely causes related to the starting material?

Low or no yield is one of the most frequent issues encountered and can often be traced back to the degradation of the this compound before or during the reaction.

Answer: The primary culprits are exposure to atmospheric oxygen and moisture.[1][2][3]

-

Causality - The "Why": this compound is susceptible to oxidation by air, which can lead to the formation of various byproducts, including colored impurities that are often a visual indicator of degradation.[4] Its hygroscopic nature means it readily absorbs water from the atmosphere.[5][6] This absorbed moisture can hydrolyze the hydrochloride salt or interfere with reaction mechanisms, especially those that are acid-catalyzed and require anhydrous conditions, such as the Fischer indole synthesis.[7][8][9]

-

Troubleshooting & Validation:

-

Visual Inspection: Fresh, high-purity this compound should be a white to off-white crystalline solid.[5][6] If your material has a distinct yellow, pinkish, or brownish tint, it has likely oxidized and should not be used for reactions sensitive to impurities.[10]

-

Inert Atmosphere Handling: Always handle the solid reagent under a dry, inert atmosphere, such as nitrogen or argon.[1][11] This can be achieved using a glovebox or a Schlenk line.[2][11] A glove bag can be a more economical, though less secure, option for short-term handling.[2]

-

Proper Storage: The reagent should be stored in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere glovebox, away from light.[5][6]

-